molecular formula C10H10F3NO2 B1428832 Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate CAS No. 1310095-75-0

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

Cat. No. B1428832
M. Wt: 233.19 g/mol
InChI Key: KEOQOJFJNWHXQN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties.


Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Limban, Marutescu, & Chifiriuc (2011) synthesized various acylthioureas, including derivatives with trifluorophenyl groups, and evaluated their antibacterial activity. The study found significant antibacterial activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains.

  • Chemical Reactions and Oxidative Cyclization : Research by Nishino & Kurosawa (1983) discussed the reaction of 2-(methylamino)benzophenone with manganese(III) acetate, which led to the formation of various compounds without causing oxidative cyclization.

  • Role in Synthesis of Clopidogrel : A study by Hu Jia-peng (2012) outlined an improved synthesis method for Clopidogrel, a medication used to prevent blood clots. The study utilized methyl 2-amino-2-(2-chlorophenyl)acetate, a compound structurally related to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.

  • Development as a Neuroprotective Drug : Research by Yu et al. (2003) explored Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate as a potential neuroprotective drug. The study included radiolabeling and biodistribution, indicating its passage through the brain-blood barrier and accumulation in the brain.

  • X-ray Structures and Computational Studies : A study by Nycz et al. (2011) performed X-ray structural analysis and computational studies on various cathinones, which include structural features similar to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.

  • Synthesis of Thiophenes and Reaction Mechanisms : Research conducted by Kim & Kim (2000) involved the synthesis of 3-alkylamino-5-arylthiophenes, which are structurally related to methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate, and studied their reaction mechanisms.

  • Crystal Structure Analysis : A study by Dölling et al. (1993) focused on the crystal and molecular structure of certain derivatives of diphenylmethylene-amino acetic acid, which shares a similar functional group with methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, reactivity, and environmental impact. It includes safety measures to be taken while handling the compound.


Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior.


properties

IUPAC Name

methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14-9(10(15)16-2)5-3-6(11)8(13)7(12)4-5/h3-4,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQOJFJNWHXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate
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